molecular formula C8H9F2IN2O2 B2403893 2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856093-70-3

2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No. B2403893
M. Wt: 330.073
InChI Key: PNICKEGLYDZCCC-UHFFFAOYSA-N
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Description

This compound is a type of succinate dehydrogenase inhibitor (SDHI) that has been used in the synthesis of fungicidally active compounds . It carries a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .


Synthesis Analysis

The synthesis of this compound involves unique routes that rely on the van Leusen pyrrole synthesis and the halogen dance reaction . A mixture of 4-(difluoromethyl)-1-methylpyrrole-3-carbonyl fluoride, 4′-chlorobiphenyl-2-amine, and 1,4-diazabicyclo2octane (DABCO) in acetonitrile was heated to 110 °C for 3 hours .


Molecular Structure Analysis

The molecular formula of this compound is C8H9F2IN2O2 . It contains a pyrazole ring with a difluoromethyl group at the 3-position and a methyl group at the 1-position .


Chemical Reactions Analysis

The difluoromethylation process of this compound is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This process has benefited from the invention of multiple difluoromethylation reagents .

Future Directions

The field of difluoromethylation, which includes compounds like this one, has seen significant advances in recent years . The development of new difluoromethylation reagents and methods has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on further optimizing these methods and exploring new applications for these compounds.

properties

IUPAC Name

2-[3-(difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c1-8(2,7(14)15)13-3-4(11)5(12-13)6(9)10/h3,6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNICKEGLYDZCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C(=N1)C(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid

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